
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester is a chemical compound with the molecular formula C19H36O6. It is also known by its IUPAC name, bis(1-propoxyethyl) 2,4-diethylpentanedioate . This compound is characterized by its ester functional groups and its diethyl substitution on the pentanedioic acid backbone.
Méthodes De Préparation
The synthesis of pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester typically involves esterification reactions. One common method is the reaction of 2,4-diethylpentanedioic acid with 1-propoxyethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion and remove water formed during the esterification process .
Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 2,4-diethylpentanedioic acid and 1-propoxyethanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of a catalyst, forming a different ester and alcohol.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), and reducing agents (e.g., LiAlH4 for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into ester prodrugs often involves compounds like this compound to improve the bioavailability of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester primarily involves its hydrolysis to release 2,4-diethylpentanedioic acid and 1-propoxyethanol. These products can then participate in various biochemical pathways. The ester bonds are susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters .
Comparaison Avec Des Composés Similaires
Similar compounds to pentanedioic acid, 2,4-diethyl-, bis(1-propoxyethyl) ester include:
Pentanedioic acid, diethyl ester: This compound has a similar ester structure but lacks the propoxyethyl groups.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: This compound has methyl groups instead of ethyl groups and dimethyl ester groups instead of bis(1-propoxyethyl) ester groups
The uniqueness of this compound lies in its specific substitution pattern and ester groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
668487-61-4 |
|---|---|
Formule moléculaire |
C19H36O6 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bis(1-propoxyethyl) 2,4-diethylpentanedioate |
InChI |
InChI=1S/C19H36O6/c1-7-11-22-14(5)24-18(20)16(9-3)13-17(10-4)19(21)25-15(6)23-12-8-2/h14-17H,7-13H2,1-6H3 |
Clé InChI |
DVBGRAXZUARXPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)OC(=O)C(CC)CC(CC)C(=O)OC(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


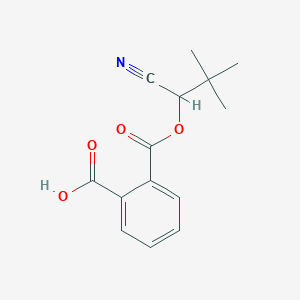
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
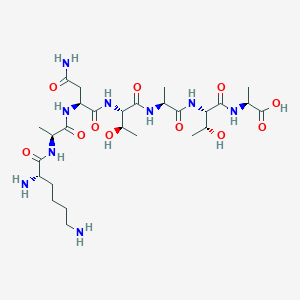
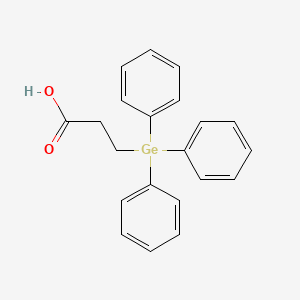
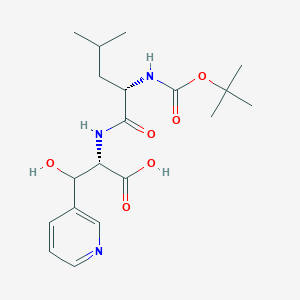
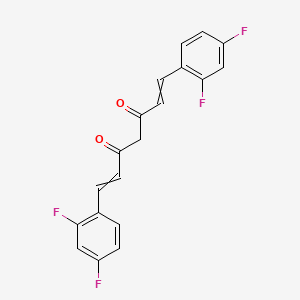
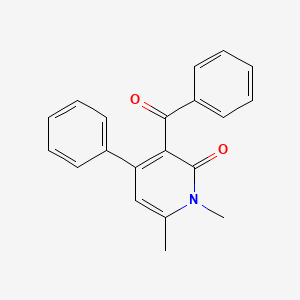
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

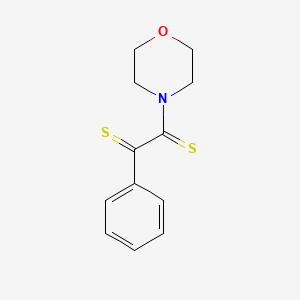
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
